molecular formula C9H12N2 B6233530 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine CAS No. 1314932-02-9

1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine

Cat. No. B6233530
CAS RN: 1314932-02-9
M. Wt: 148.2
InChI Key:
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Description

1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine (CPM) is an organic compound that is commonly used in scientific research. It is a heterocyclic amine, containing both a pyridine and a cyclopenta ring. CPM has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been used as a synthetic intermediate to prepare other heterocyclic compounds. In biochemistry, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been studied for its ability to inhibit certain enzymes, such as monoamine oxidase and caspase-3. In pharmacology, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been studied for its potential to act as an agonist for the serotonin 5-HT1A receptor and as an inhibitor of the enzyme acetylcholinesterase.

Mechanism of Action

The exact mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as monoamine oxidase and caspase-3. Additionally, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been shown to act as an agonist for the serotonin 5-HT1A receptor and as an inhibitor of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine can inhibit the enzyme monoamine oxidase, resulting in an increase in the levels of serotonin and other monoamine neurotransmitters in the brain. 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has also been shown to act as an agonist for the serotonin 5-HT1A receptor, resulting in increased serotonin activity in the brain. Additionally, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been shown to inhibit the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. Finally, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine, a neurotransmitter involved in memory and learning.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine in laboratory experiments is that it is relatively easy to synthesize. Additionally, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine is relatively inexpensive and widely available, making it a convenient and cost-effective reagent for laboratory experiments. However, there are some limitations to using 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine in laboratory experiments. For example, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine is unstable in the presence of light and air, making it difficult to store and handle.

Future Directions

The potential applications of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine in the fields of chemistry, biochemistry, and pharmacology are numerous, and there are many possible future directions for research. In chemistry, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine could be used to synthesize other heterocyclic compounds. In biochemistry, further research could be conducted on the effects of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine on other enzymes, such as proteases and phosphatases. In pharmacology, 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine could be studied for its potential to act as an agonist for other serotonin receptors, or to act as an inhibitor of other enzymes, such as acetylcholinesterase. Additionally, further research could be conducted on the biochemical and physiological effects of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine, such as its effects on synaptic transmission and neuronal plasticity.

Synthesis Methods

1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine can be synthesized through a variety of methods, including the reaction of cyclopentanone with hydrazine, the reaction of cyclopentanone with a primary amine, and the reaction of cyclopentanone with a secondary amine. The most common method of synthesis involves the reaction of cyclopentanone with hydrazine, which produces a hydrazone intermediate that can be further reacted with a primary amine to form 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine' involves the conversion of a cyclopenta[c]pyridine derivative to the desired amine product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-cyclopenta[c]pyridine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methylamine" ], "Reaction": [ "Step 1: Reduction of 2,3-dihydro-1H-cyclopenta[c]pyridine with sodium borohydride in methanol to form 1,2,3,4-tetrahydrocyclopenta[c]pyridine", "Step 2: Treatment of 1,2,3,4-tetrahydrocyclopenta[c]pyridine with hydrochloric acid to form 1,2,3,4-tetrahydro-5H-cyclopenta[c]pyridin-5-ol", "Step 3: Conversion of 1,2,3,4-tetrahydro-5H-cyclopenta[c]pyridin-5-ol to 5H-cyclopenta[c]pyridin-6-one through oxidation with sodium periodate", "Step 4: Reduction of 5H-cyclopenta[c]pyridin-6-one with sodium borohydride in methanol to form 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanol", "Step 5: Conversion of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanol to 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine through reaction with methylamine in the presence of sodium hydroxide" ] }

CAS RN

1314932-02-9

Product Name

1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine

Molecular Formula

C9H12N2

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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